N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-2-fluorobenzamide
Description
The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-2-fluorobenzamide features a hybrid heterocyclic scaffold combining 1,3,4-thiadiazole and 1,3,4-oxadiazole rings linked via sulfanyl and carbamoyl groups.
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O3S3/c1-2-27-16-23-21-14(29-16)19-11(24)8-28-15-22-20-12(26-15)7-18-13(25)9-5-3-4-6-10(9)17/h3-6H,2,7-8H2,1H3,(H,18,25)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZZHNDPODXTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-2-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole and 1,3,4-oxadiazole intermediates. These intermediates are then coupled through a series of nucleophilic substitution and condensation reactions to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and oxadiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s structure is distinguished by:
- Dual heterocycles : A 1,3,4-thiadiazole core connected to a 1,3,4-oxadiazole ring via a sulfanyl-methyl bridge.
- 2-Fluorobenzamide group : Provides electronegative and lipophilic characteristics.
- Ethylsulfanyl side chain : Enhances solubility and may influence target binding.
Key analogs and their structural variations :
Structural Insights :
- Heterocycle pairing : Dual thiadiazole systems (e.g., ) show enhanced antimicrobial activity compared to single thiadiazole derivatives (e.g., ). The oxadiazole-thiadiazole combination in the target compound may synergize bioactivity through improved electron delocalization .
- Substituent effects : Fluorobenzamide groups (as in the target compound and ) are associated with increased metabolic stability compared to chlorophenyl or methyl analogs .
Antimicrobial and Antifungal Activity
- The analog 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide () exhibited broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 2–8 µg/mL, and antifungal efficacy against Candida albicans (MIC = 4 µg/mL). This suggests that dual thiadiazole systems with flexible sulfanyl bridges are critical for potency .
Enzyme Inhibition
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () demonstrated urease inhibition (IC₅₀ = 12.3 µM), highlighting the role of oxadiazole-thiazole hybrids in targeting enzymatic pathways .
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonyl and sulfamoyl groups (e.g., ) improve aqueous solubility, whereas fluorobenzamide groups balance lipophilicity for membrane penetration .
- Metabolic stability : The 2-fluorobenzamide group in the target compound likely reduces oxidative metabolism compared to unsubstituted benzamides, as seen in fluorinated analogs () .
Biological Activity
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-2-fluorobenzamide is a complex organic compound that incorporates multiple heterocyclic moieties known for their biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and cytotoxic activities.
Chemical Structure and Properties
The compound has a molecular formula of C11H10FN3OS2 and a molecular weight of 291.39 g/mol. Its structure features a thiadiazole ring, an oxadiazole moiety, and a fluorobenzamide group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H10FN3OS2 |
| Molecular Weight | 291.39 g/mol |
| LogP | 4.2238 |
| Polar Surface Area | 46.022 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. In particular, derivatives of 1,3,4-thiadiazole have shown promising activity against various bacterial strains.
Case Studies
- Antifungal Activity : A study demonstrated that certain thiadiazole derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values lower than those of standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Several compounds have demonstrated cytotoxic effects on various cancer cell lines.
Research Findings
- Cytotoxicity : Derivatives of thiadiazoles have shown IC50 values ranging from 0.74 to 10 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) . Notably, some compounds achieved higher potency than established chemotherapeutics like doxorubicin.
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization or interference with cellular signaling pathways critical for cancer cell survival. For instance, one study reported that a specific thiadiazole derivative inhibited Abl protein kinase with an IC50 value of 7.4 μM .
Summary of Biological Activities
The compound this compound exhibits notable biological activities:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds in this compound?
- The synthesis typically involves multi-step reactions. For example:
- Hydrazide formation : Reacting carboxylic acid derivatives (e.g., 4-chlorobenzoic acid) with hydrazine to form hydrazides .
- Cyclization : Using cyanogen bromide or carbon disulfide to cyclize hydrazides into oxadiazole/thiadiazole cores .
- Coupling reactions : Amide bond formation between the oxadiazole/thiadiazole amine and activated acyl derivatives (e.g., benzoyl chlorides) under basic conditions (e.g., NaH/THF) .
- Critical step : Optimizing reaction time and temperature during cyclization to avoid side products like thiadiazole-thione derivatives .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms stereochemistry, as demonstrated for analogous thiadiazole derivatives (e.g., R-factor = 0.039 in ).
- Spectroscopic validation :
- NMR : Distinct peaks for fluorobenzamide (e.g., ¹⁹F NMR at ~-110 ppm for 2-fluorobenzamide) and ethylsulfanyl groups (¹H NMR: δ 1.3–1.5 ppm for CH₃CH₂S) .
- HRMS : Exact mass matching for C₁₇H₁₅FN₄O₂S₃ (calculated vs. observed) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination), noting the role of the 2-fluorobenzamide moiety in enhancing cytotoxicity .
- Anti-inflammatory : COX-2 inhibition assays, leveraging sulfanyl and fluorobenzamide groups for selective binding .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar compounds be resolved?
- Case example : A 1,3,4-oxadiazole analog may show higher antimicrobial activity than a 1,3,4-thiadiazole derivative due to improved membrane permeability from the oxadiazole’s lower polarity .
- Methodology :
- Comparative SAR studies : Systematically modify substituents (e.g., replace ethylsulfanyl with methylsulfonyl) and test activity .
- Computational modeling : Use molecular docking to compare binding affinities of analogs with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What optimization strategies improve synthetic yield while minimizing side reactions?
- Design of Experiments (DoE) : Apply factorial design to optimize variables like solvent polarity (e.g., THF vs. DMF), base strength (e.g., NaH vs. K₂CO₃), and stoichiometry .
- Flow chemistry : Continuous-flow systems reduce side products in oxidation or coupling steps, as shown for diazomethane syntheses (yield improvement: 20–30%) .
- Heuristic algorithms : Bayesian optimization to predict ideal reaction conditions (e.g., temperature, catalyst loading) with minimal experimental runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
